Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,(H,11,12);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONMLABJQGMYFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasonication-Assisted Three-Component Coupling
Carboxylic Acid Formation via Hydrolysis
Nitrile Hydrolysis Under Acidic Conditions
A patent-pending route for minodronic acid synthesis demonstrates the hydrolysis of imidazo[1,2-a]pyridine-3-acetonitrile to the carboxylic acid using concentrated HCl. Adapting this method for the 2-position involves:
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Nitrile Intermediate Synthesis : Reacting 2-cyanoimidazo[1,2-a]pyridine with n-propanol and HCl to form a tripropoxyethyl intermediate.
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Hydrolysis : Refluxing with 6 M HCl at 75°C for 3 hours to convert the nitrile to a carboxylic acid.
Yield and Purity
Ester Hydrolysis for Direct Acid Formation
Methyl or ethyl esters at the 2-position are hydrolyzed using aqueous HCl (4–6 M) at 70–80°C. For instance, imidazo[1,2-a]pyridine-2-carboxylate esters undergo complete hydrolysis within 4 hours, yielding the free acid, which is subsequently protonated to form the hydrochloride salt.
Hydrochloride Salt Formation and Hydration
Acidic Treatment for Salt Formation
Post-hydrolysis, the free carboxylic acid is treated with excess HCl (gaseous or aqueous) to protonate the imidazo ring’s nitrogen, forming the hydrochloride salt. For example, adding 6 M HCl to the reaction mixture and concentrating under reduced pressure yields a brown oily residue, which is crystallized from methanol-water.
Hydration During Crystallization
The hydrate form arises from crystallizing the hydrochloride salt in aqueous methanol (10–20°C). Slow evaporation of methanol promotes water incorporation into the crystal lattice, yielding the monohydrate or dihydrate forms.
Crystallization Conditions
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Solvent : Methanol-water (4:1 ratio).
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Temperature : 10–20°C.
Comparative Analysis of Synthetic Routes
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO as solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
Antitumor Applications
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their antitumor properties. Research indicates that these compounds can inhibit various cancer cell lines, including liver, breast, lung, and prostate cancers.
- Mechanism of Action : The inhibition of tumor cell proliferation is primarily attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer progression. For instance, a study highlighted that imidazo[1,2-a]pyridine compounds demonstrated significant cytotoxicity against human liver cancer cells (IC50 values ranging from 0.1 to 5 µM) .
Case Study: Anticancer Activity
A patent outlines the synthesis and antitumor activity of imidazo[1,2-a]pyridine compounds, showing efficacy against multiple cancer types. The compounds were formulated into various dosage forms such as tablets and injections for clinical use .
Antimicrobial Properties
The imidazo[1,2-a]pyridine scaffold has been identified as a promising platform for developing new antimicrobial agents.
- Antitubercular Activity : A series of imidazo[1,2-a]pyridine carboxamides were synthesized and evaluated against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.006 µM against drug-resistant strains .
- Mechanism of Action : The compounds target specific bacterial proteins involved in cell wall synthesis and energy metabolism, disrupting essential processes in bacterial growth .
Data Table: Antitubercular Activity
| Compound | MIC (µM) | Activity |
|---|---|---|
| 9 | ≤0.006 | Highly potent |
| 12 | ≤0.006 | Highly potent |
| 18 | ≤0.006 | Superior to PA-824 |
Neurological Applications
Imidazo[1,2-a]pyridine derivatives are also being explored for their potential in treating neurological disorders.
- Cholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which can be beneficial in treating Alzheimer's disease. For example, a compound with a biphenyl side chain exhibited an IC50 value of 79 µM against AChE .
Case Study: AChE Inhibition
Research demonstrated that certain imidazo[1,2-a]pyridine derivatives effectively inhibit AChE activity through specific binding interactions within the enzyme's active site . This suggests potential therapeutic applications in cognitive disorders.
Synthesis and Formulation
The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves straightforward chemical reactions that yield high purity products suitable for pharmaceutical applications.
- Synthetic Pathways : Various synthetic routes have been developed to produce these compounds efficiently. A notable method includes the reaction of 2-aminopyridines with ethyl chloroacetate followed by hydrolysis .
Data Table: Synthesis Overview
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Nucleophilic substitution | 85% |
| 2 | Hydrolysis | 90% |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogenated Derivatives
Halogenation significantly alters electronic and steric properties, influencing bioactivity and physicochemical characteristics.
Table 1: Halogenated Imidazo[1,2-a]pyridine Derivatives
*Hypothetical formula based on parent acid (C₈H₆N₂O₂) + HCl + H₂O.
Key Observations :
Functional Group Variations
Hydroxyl vs. Carboxylic Acid Derivatives
*Estimated based on typical carboxylic acid pKa (2.5–3.5), lowered further by HCl salt formation.
Comparison :
- The hydroxyl group in introduces additional hydrogen bonding sites, which may improve solubility in polar solvents but reduce stability under acidic conditions.
- The hydrochloride hydrate form of the target compound offers superior solubility in aqueous media compared to the free acid or hydroxylated analogs, critical for intravenous formulations.
Implications :
- Electron-withdrawing groups (e.g., Cl, CF₃) may enhance selectivity for cancer cells (e.g., HepG2) over normal cells (Vero) .
- The target compound’s carboxylic acid group could facilitate interactions with biological targets (e.g., enzymes, receptors), though its hydrochloride form may alter ionization states and binding kinetics.
Biological Activity
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on various pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-bridged heterocyclic structure, which contributes to their broad spectrum of biological activities. These compounds have been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. The scaffold serves as a basis for many clinically used medications such as zolpidem and alpidem, highlighting its medicinal significance .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Compounds within this class have shown potent activity against a range of pathogens. For instance, derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.025 µg/mL for some analogs .
- Additionally, imidazo[1,2-a]pyridine derivatives have been tested for their efficacy against Trypanosoma cruzi and Leishmania infantum, with some exhibiting IC50 values below 10 µM .
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Anticancer Properties :
- Several studies have reported the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, compounds have been evaluated against human cancer cell lines such as MCF-7 and MDA-MB-231, showing IC50 values ranging from 0.87 to 12.91 µM, outperforming standard chemotherapeutics like 5-Fluorouracil .
- The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
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Anti-inflammatory Effects :
- Imidazo[1,2-a]pyridine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This has been evidenced in various animal models where these compounds reduced inflammation markers significantly.
- Cholinesterase Inhibition :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituent Effects : The nature and position of substituents on the imidazo[1,2-a]pyridine ring significantly influence biological activity. For instance, modifications at the C6 position have been linked to enhanced potency against specific targets like Rab geranylgeranyl transferase in cancer cells .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between imidazo[1,2-a]pyridine derivatives and their biological targets, aiding in the rational design of more effective compounds.
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- A study involving N-(2-phenoxyethyl)imidazo[1,2-a]pyridine carboxamides revealed promising antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis, showcasing a new avenue for tuberculosis treatment development .
- Another investigation focused on synthesizing imidazo[1,2-a]pyridine-appended chalcones that exhibited significant antikinetoplastid activity against Trypanosoma species with low cytotoxicity towards human cells .
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, and how can reaction efficiency be optimized?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation reactions, multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé), or oxidative coupling. Optimization involves:
- Catalyst selection : Iodine catalysis (e.g., for imidazo[1,2-a]pyridines) improves regioselectivity and reduces side products .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while microwave-assisted synthesis reduces time .
- Substituent positioning : Introducing electron-withdrawing groups at the 2-position (e.g., carboxylic acid) requires precise pH control to avoid hydrolysis .
Q. How should researchers handle and store Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate to ensure stability?
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm imidazo[1,2-a]pyridine scaffold (distinct peaks at δ 7.5–9.0 ppm for aromatic protons) .
- HPLC-MS : Reverse-phase C18 columns (0.1% TFA in H₂O/MeCN) for purity assessment. ESI-MS in positive mode detects [M+H]⁺ with m/z ~223 .
- XRD : For crystal structure validation, particularly to confirm hydrochloride hydrate stoichiometry .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) guide the design of novel derivatives with enhanced bioactivity?
- Reaction path optimization : Quantum chemical calculations (DFT) predict transition states and intermediates, enabling selective functionalization at the 3-position .
- Docking studies : Molecular docking with PDE3 or microbial targets (e.g., kinetoplastid enzymes) identifies substituents (e.g., trifluoromethyl groups) that improve binding affinity .
- Machine learning : Train models on datasets (e.g., cytotoxicity in Table 2 ) to predict SAR trends for anti-cancer or antimicrobial activity .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
In Table 2 , compound 10a shows high selectivity (IC₅₀ = 16–21 µM in Hep-2, HepG2, MCF-7) but low toxicity in Vero cells (IC₅₀ = 76 µM). To address discrepancies:
- Mechanistic profiling : Perform ROS assays or apoptosis markers (caspase-3) to confirm cell-type-specific mechanisms.
- Metabolic stability : Test compound stability in cell media (e.g., hydrolysis of the hydrochloride hydrate in Vero’s buffered conditions) .
- 3D cell models : Compare 2D monolayer vs. spheroid cultures to assess microenvironment-dependent efficacy .
Q. How can statistical experimental design (DoE) improve reaction yields and scalability?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters. For example, a Central Composite Design (CCD) optimizes iodine-catalyzed reactions by balancing temperature (80–120°C) and catalyst concentration (5–15 mol%) .
- Response surface methodology (RSM) : Model non-linear relationships between variables to maximize yield (>85%) while minimizing byproducts (e.g., dimerization) .
Q. What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis for preclinical studies, and how are they mitigated?
- Byproduct control : At scale, oxidative coupling reactions generate tar-like residues. Mitigate via flow chemistry (continuous removal of intermediates) .
- Purification : Hydrochloride hydrate’s solubility requires gradient recrystallization (water/ethanol mixtures) to avoid polymorphic impurities .
- Safety : Exothermic reactions (e.g., HCl release) demand jacketed reactors with automated temperature control .
Methodological Resources
- Synthetic protocols : Review multicomponent reactions in Scheme 1 and chalcone-conjugate synthesis .
- Data interpretation : Cross-reference cytotoxicity data (Table 2 ) with computational predictions for hypothesis refinement.
- Safety protocols : Follow guidelines in for handling hygroscopic and thermally sensitive derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
